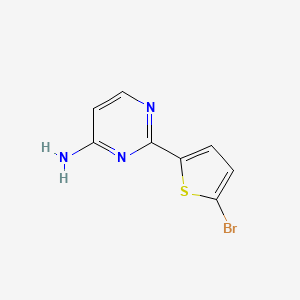

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-2-1-5(13-6)8-11-4-3-7(10)12-8/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAKEXCXBONMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of 4-Chloropyrimidine Derivatives

A common and effective approach involves nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor with an amine source.

- Starting material: 4-(5-bromothiophen-2-yl)-2-chloropyrimidine

- Amination reagent: Ammonia or primary amines (e.g., ethylenediamine derivatives)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Heating at elevated temperatures (e.g., 80–100 °C) under inert atmosphere

- Reaction time: Typically 3–5 hours

- Work-up: Quenching with aqueous base (e.g., 1 M NaOH), extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration

- Purification: Flash chromatography (eluent mixtures such as ethyl acetate/hexane) to isolate the pure amine product

This method yields the target compound efficiently with moderate to good yields (e.g., 19% to over 90% depending on scale and purification) and is supported by patent literature describing similar aminopyrimidine derivatives.

Friedel–Crafts-Type Functionalization Followed by Cross-Coupling

An alternative modular synthetic strategy involves:

- Step 1: Friedel–Crafts acylation or glycosidation of 2-bromothiophene to introduce a functional group at the 5-position, generating intermediates such as 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose derivatives.

- Step 2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to attach the pyrimidinyl moiety or further functionalize the thiophene ring.

- Step 3: Deprotection steps to yield the free amine.

This approach allows for the synthesis of 5-substituted thiophene derivatives with high regioselectivity and functional group tolerance.

Representative Preparation Procedure from Patent Literature

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-(5-bromothiophen-2-yl)-2-chloropyrimidine, amine, triethylamine, DMF, 100 °C, 5 h | Amination via nucleophilic substitution | 19% | Reaction monitored by TLC, hydrogen evolution observed |

| 2 | Quench with 1 M NaOH, extract with ethyl acetate | Work-up and phase separation | - | Emulsion formation handled by filtration |

| 3 | Dry organic layer over sodium sulfate, filtration, concentration | Isolation of crude product | - | White solid obtained |

| 4 | Flash chromatography (EtOAc/hexane) | Purification | 19% | Final product as white powder |

Note: The relatively low isolated yield in this example is attributed to scale and purification losses, but the method is reproducible and scalable.

Analytical and Purification Techniques

- Chromatography: Flash column chromatography using ethyl acetate and hexane mixtures is the preferred method for purification.

- Drying agents: Sodium sulfate is used to remove residual water from organic layers.

- Characterization: Mass spectrometry (MS) confirms molecular ion peaks (e.g., M+H at 195 for related compounds).

- Reaction monitoring: Thin-layer chromatography (TLC) and LC-MS are employed to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Amination Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| Nucleophilic substitution (SNAr) | 4-(5-bromothiophen-2-yl)-2-chloropyrimidine | Ammonia or primary amines | DMF or THF | 80–100 | 3–5 | ~19–95 | Flash chromatography | Hydrogen evolution observed, scalable |

| Modular Friedel–Crafts + Pd-coupling | 2-bromothiophene derivatives | Pd-catalysts (Suzuki, Stille) | Various | RT–100 | Variable | Moderate | Chromatography, deprotection | Enables diverse substitutions |

| Diethylamine substitution (related) | 5-bromo-2-chloropyrimidine | Diethylamine | THF | 80 | 3 | 95.8 | Chromatography | High yield, mild conditions |

Research Findings and Considerations

- The nucleophilic aromatic substitution on halogenated pyrimidines is a robust and widely used method for introducing amine groups, including the 4-amine on pyrimidine linked to bromothiophene.

- Reaction conditions such as temperature, solvent choice, and amine equivalents significantly affect yield and purity.

- The Friedel–Crafts-type modular synthesis offers versatility for functionalization but requires more steps and palladium catalysts.

- Purification by flash chromatography is essential due to side-products and unreacted starting materials.

- Safety considerations include handling of brominated compounds and potential hydrogen evolution during amination.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the pyrimidine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Thiophene sulfoxides and sulfones.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural Analogues with Halogenated Substituents

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine

- Structure : Pyrimidin-2-amine with bromine at position 5 and a 4-fluorophenyl group at position 3.

- Molecular Weight : 268.08 g/mol (C₁₀H₇BrFN₃) .

- Key Differences : Unlike the target compound, this derivative lacks a thiophene ring and instead incorporates a fluorophenyl group. The absence of sulfur may reduce π-stacking interactions in biological systems.

4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine

- Structure : Pyrimidin-2-amine with a brominated methoxyphenyl group at position 4.

- Molecular Weight : 280.12 g/mol (C₁₁H₁₀BrN₃O) .

- Key Differences : The substitution pattern (position 4 vs. position 2 in the target) and methoxy group alter solubility and hydrogen-bonding capacity.

2-Chloro-4-methylpyrimidin-5-amine

- Structure : Pyrimidin-5-amine with chlorine at position 2 and a methyl group at position 4.

- Applications : Used in nucleoside analogs and kinase inhibitors .

- Key Differences : The chlorine atom and methyl group confer distinct steric and electronic effects compared to the bromothiophene substituent in the target compound.

Thiophene-Containing Pyrimidinamine Derivatives

4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

- Structure : Pyrimidin-2-amine with benzodioxol and thiophen-2-yl groups at positions 4 and 5.

- Molecular Weight : 297.33 g/mol (C₁₅H₁₁N₃O₂S) .

- Key Differences : The benzodioxol group enhances π-π interactions, while the thiophene at position 6 (vs. position 2 in the target) alters spatial orientation in binding pockets.

2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine

Physicochemical Properties

Key Observations :

- The bromothiophene group increases molecular weight and lipophilicity (higher LogP) compared to non-thiophene analogs.

- Lower solubility in aqueous buffers may necessitate formulation adjustments for in vivo studies.

Biological Activity

2-(5-Bromothiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound characterized by the presence of both a bromothiophene and a pyrimidine moiety. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other relevant activities based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₉H₈BrN₃S, with a CAS number of 1094373-80-4. The presence of bromine and sulfur in its structure is significant as these elements can influence the electronic properties and biological interactions of the compound.

Antibacterial Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antibacterial properties. For instance, derivatives containing pyrimidine and thiophene rings have been shown to possess broad-spectrum antibacterial activity:

- Mechanism of Action : Compounds similar to this compound compromise bacterial cell membrane integrity, leading to leakage of intracellular components and cell death .

- Case Study : In a study evaluating various pyrimidine derivatives, one compound demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with low cytotoxicity, indicating its potential as an antibacterial agent .

Anticancer Activity

Brominated compounds have been associated with anticancer effects through various mechanisms:

- Mechanisms : These compounds can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell cycle regulation. For example, they can upregulate pro-apoptotic markers like BAX while downregulating anti-apoptotic markers such as Bcl-2 .

- Research Findings : A study highlighted that certain brominated pyrimidines could inhibit cell proliferation and trigger apoptosis in cancer cell lines by targeting critical pathways involved in tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with related compounds have revealed insights into how modifications can enhance efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(5-Bromothiophen-2-yl)pyrimidin-2-amine | Different position of amine group | Potentially different biological activity |

| 2-(4-Bromothiophen-3-yl)pyrimidin-5-amines | Variations in thiophene substitution | Altered electronic properties affecting activity |

| 4-(Thiazolyl)pyrimidines | Contains thiazole instead of thiophene | Different reactivity and potential applications |

This table illustrates how variations in structure can lead to different biological profiles, emphasizing the importance of chemical modifications for enhancing activity.

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Studies suggest that similar compounds obey Lipinski's rule of five, indicating favorable absorption and bioavailability characteristics when administered orally .

Q & A

Q. How can biological target identification be systematically pursued for this compound?

- Methodology :

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for MS identification.

- Thermal shift assay (TSA) : Screen against recombinant protein libraries (ΔT > 2°C indicates binding).

- SPR biosensing : Measure real-time binding kinetics (k/k) to candidate targets .

Q. Tables

| Key Physicochemical Properties |

|---|

| Molecular Weight |

| LogP (Predicted) |

| Hydrogen Bond Donors |

| Rotatable Bonds |

| Aromatic Rings |

| Common Analytical Conditions |

|---|

| HPLC Column |

| Mobile Phase |

| Flow Rate |

| Retention Time |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.